

Saracatinib preclinical models pulmonary fibrosis bleomycin Ad-TGF- β

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Saracatinib

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Experimental Application Notes

The primary goal of using **saracatinib** in these models is to evaluate its efficacy in blocking fibrogenic responses and attenuating the progression of pulmonary fibrosis.

- **Research Context:** Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disorder. The two approved drugs, nintedanib and pirfenidone, slow lung function decline but do not cure the disease, highlighting an urgent need for more effective therapies [1].
- **Therapeutic Rationale:** **Saracatinib** is a potent and selective Src kinase inhibitor. A data-driven, computational approach identified that **saracatinib** induces transcriptomic changes predicted to reverse the disease signature of IPF, leading to its experimental testing in preclinical models [1] [2].
- **Key Findings:** In preclinical studies, **saracatinib** was demonstrated to be **equal or superior to nintedanib and pirfenidone** at inhibiting fibrogenic responses across multiple models, including in vitro human lung fibroblasts, in vivo mouse models, and ex vivo human lung slices from IPF patients [1] [3] [2]. It was found to revert key fibrogenic pathways, including those involved in epithelial-mesenchymal transition (EMT), immune responses, and extracellular matrix (ECM) organization [1].

Detailed Experimental Protocols

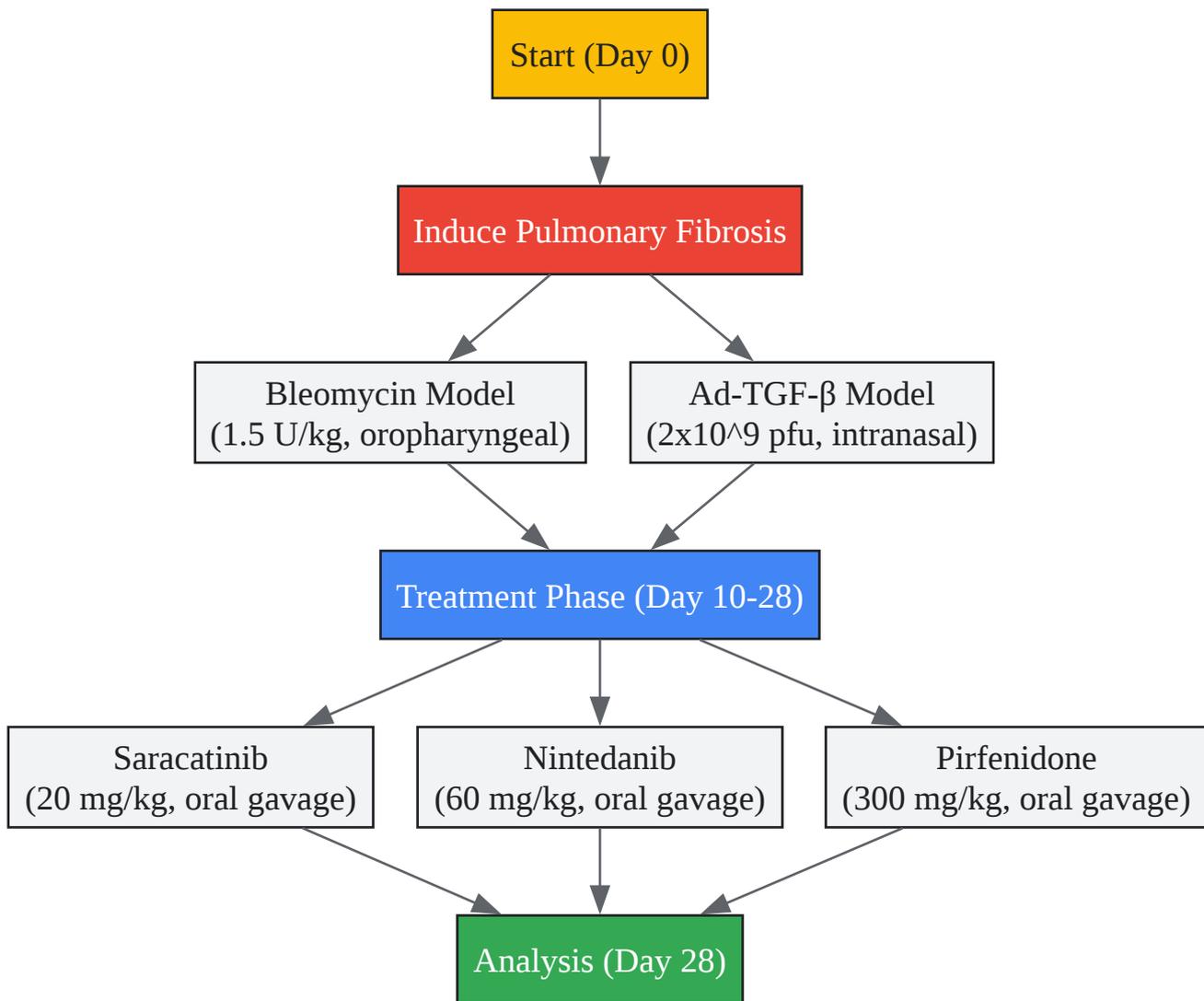
The following protocols are summarized from the methodologies used in the foundational 2022 study [1].

In Vivo Mouse Models of Pulmonary Fibrosis

This protocol assesses the anti-fibrotic efficacy of **saracatinib** in whole living organisms.

- **Fibrosis Induction:**
 - **Bleomycin Model:** Induce pulmonary fibrosis in C57Bl/6 mice via a single intrapulmonary (e.g., oropharyngeal) instillation of bleomycin at a dose of **1.5 U/kg** body weight. Use saline instillation as a control.
 - **Adenoviral TGF- β Model:** Alternatively, induce fibrosis via intranasal administration of a recombinant adenovirus expressing TGF- β (Ad-TGF- β 1) at a dose of **2×10^9 pfu per mouse**. An empty vector serves as the control.
- **Drug Treatment:**
 - **Initiation:** Begin drug treatment on **Day 10** post-fibrosis induction.
 - **Dosing:** Administer drugs daily via oral gavage until Day 28.
 - **Saracatinib:** 20 mg/kg
 - **Nintedanib (control):** 60 mg/kg
 - **Pirfenidone (control):** 300 mg/kg
 - **Analysis:** Harvest lung tissues on **Day 28** for histological, biochemical (e.g., hydroxyproline for collagen), and transcriptomic analyses.

The workflow for the in vivo study design is as follows:



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Ex Vivo Human Precision-Cut Lung Slices (hPCLS)

This protocol tests drug efficacy directly on human lung tissue, providing a highly translationally relevant model.

- **Tissue Source:**
 - Obtain cryopreserved lung sections from patients with diagnosed IPF and from healthy donors.
- **Culture and Profibrotic Stimulation:**
 - Culture hPCLSs in appropriate media.
 - For slices from healthy donors, stimulate with a **Profibrotic Cocktail (FC)** containing TGF-β, PDGF-AB, lysophosphatidic acid, and TNF-α to induce fibrotic responses. A control cocktail

should be used for baseline comparison.

- **Drug Treatment:**
 - Treat the hPCLSs with **saracatinib (0.6 μM)** or a vehicle control.
 - Supplement the culture media (whether FC or control) with the drug for **5 days**.
- **Outcome Measures:**
 - After 5 days, analyze the slices for histopathological evidence of fibrosis, measure the expression of pro-fibrotic genes (e.g., via RNA sequencing or qPCR), and quantify collagen levels.

In Vitro Normal Human Lung Fibroblast (NHLF) Assay

This protocol investigates the direct anti-fibrotic effect of **saracatinib** on primary human lung cells.

- **Cell Culture:**
 - Use primary Normal Human Lung Fibroblasts (NHLFs) from multiple donors (e.g., sourced from Lonza). Perform experiments with cells at passages three to five.
- **Stimulation and Treatment:**
 - Stimulate the fibroblasts with TGF- β to induce a profibrotic phenotype.
 - Co-treat the cells with **saracatinib** (specific concentration to be optimized, but the ex vivo 0.6 μM provides a reference) or control compounds (nintedanib, pirfenidone).
- **Analysis:**
 - Assess fibrogenic responses, such as fibroblast proliferation, differentiation into myofibroblasts (e.g., via α -SMA expression), and ECM protein production.
 - Conduct transcriptomic analysis (RNA sequencing) to identify gene sets and pathways (e.g., EMT, TGF- β signaling, WNT signaling) that are altered by **saracatinib**.

Summary of Key Quantitative Data

The table below summarizes the effective concentrations and doses of **saracatinib** across different preclinical models as reported in the study [1].

Model Type	System	Saracatinib Dose/Concentration	Key Comparative Controls
In Vivo	C57Bl/6 Mice	20 mg/kg (daily, oral gavage)	Nintedanib (60 mg/kg); Pirfenidone (300 mg/kg)

Model Type	System	Saracatinib Dose/Concentration	Key Comparative Controls
Ex Vivo	Human PCLS	0.6 μ M	Vehicle control
In Vitro	Human Lung Fibroblasts	Information missing from results*	Nintedanib, Pirfenidone

Note: While the search results confirm that in vitro experiments on Normal Human Lung Fibroblasts (NHLFs) were performed and showed **saracatinib**'s effectiveness, the specific concentration used in these assays was not explicitly listed in the available excerpts. You may need to consult the original publication for this detail [1].*

Model Selection and Workflow Integration

Recent scientific commentary emphasizes that no single model perfectly recapitulates human IPF. Therefore, a combination of models is recommended for rigorous preclinical drug testing [4] [5]. The following diagram illustrates how the different protocols can be integrated into a cohesive workflow for validating a drug candidate like **saracatinib**.



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Important Considerations for Protocol Design

- **Model Limitations and Strengths:** The bleomycin model is widely used but is primarily a model of inflammation and repair, while the Ad-TGF- β model more directly induces fibrosis via a key cytokine. Using both models provides complementary evidence [4]. The hPCLS model is particularly powerful as it allows for direct testing on diseased human tissue [1] [2].
- **Timing of Intervention:** The in vivo protocol described uses a **therapeutic** regimen (treatment started after fibrosis is established), which is more clinically relevant than a **preventive** regimen.

- **Inclusion of Approved Drugs:** Including nintedanib and pirfenidone as comparative controls in experiments is crucial for benchmarking the efficacy of **saracatinib** against the current standard of care [1].

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